2-Bromo-6-fluoropyridine
Description
BenchChem offers high-quality 2-Bromo-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Structural Utility of 2-Bromo-6-fluoropyridine
[1]
Executive Summary
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is a bifunctional halogenated pyridine scaffold critical to modern drug discovery.[1] Its value lies in the orthogonal reactivity of its two halogen substituents. The C–Br bond is highly active toward transition-metal-catalyzed cross-couplings and lithium-halogen exchange, while the C–F bond is activated for Nucleophilic Aromatic Substitution (
Molecular Architecture & Physical Properties[1][2]
The molecule features a pyridine ring substituted at the 2- and 6-positions (ortho to the nitrogen) with bromine and fluorine, respectively.[2] The electronic environment is dominated by the inductive withdrawal of the nitrogen atom and the fluorine substituent.
Physical Characteristics Table
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 175.99 g/mol |
| Appearance | White to light yellow solid (low melting) or clear liquid |
| Melting Point | 30–32 °C |
| Boiling Point | 162–164 °C (at 760 mmHg) |
| Density | ~1.71 g/cm³ |
| Flash Point | ~75 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; sparingly soluble in water.[3] |
Electronic Structure Analysis
-
Inductive Effects (-I): Both halogens and the pyridine nitrogen exert strong electron-withdrawing effects.[1] Fluorine is the strongest withdrawing group (
), significantly depleting electron density at C-6 and C-2.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Resonance Effects (+M): Fluorine and Bromine can donate lone pair density back into the ring, but the inductive withdrawal dominates, especially at the C-6 position, making it highly electrophilic.
-
Dipole Moment: The vector sum of the C-F and C-Br dipoles, combined with the ring nitrogen, creates a significant dipole, influencing its solubility in polar aprotic solvents.
Reactivity Profile & Regioselectivity[5][6]
The core utility of 2-Bromo-6-fluoropyridine is the divergent reactivity of its C–X bonds.[1]
A. Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[1][3][7][8]
-
Selectivity: C–F > C–Br .
-
Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C-6. The fluoride ion is a superior leaving group in
compared to bromide due to the highly polarized C–F bond lowering the activation energy of the addition step. -
Scope: Reacts readily with amines, alkoxides, and thiols at the C-6 position, retaining the C-Br bond for later steps.
B. Metal-Catalyzed Cross-Coupling
-
Selectivity: C–Br > C–F .
-
Mechanism: In Pd(0) catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Palladium into the C–Br bond is significantly faster than into the stronger C–F bond (
vsngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Scope: Allows for arylation, alkylation, or amination at C-2 without disturbing the C-6 fluorine.[1]
C. Lithium-Halogen Exchange[1]
-
Selectivity: C–Br > C–F .
-
Mechanism: Treatment with n-BuLi results in rapid Li-Br exchange to generate the 2-lithio-6-fluoropyridine species.[1]
-
Critical Note: The choice of solvent is paramount. Ethereal solvents (THF) can lead to instability or side reactions.[1] Non-ethereal solvents like Dichloromethane (DCM) at -78°C have been shown to stabilize the lithiated intermediate, preventing dilithiation.[1]
Visualizing the Divergent Synthesis Pathways
The following diagram illustrates the logical flow of functionalization, demonstrating how a single scaffold can yield diverse derivatives based on the order of operations.
Figure 1: Divergent synthetic pathways for 2-Bromo-6-fluoropyridine. Path A exploits the lability of F in
Experimental Protocols
Protocol A: Selective (C-6 Functionalization)
Objective: Displacement of Fluorine with a primary amine while retaining Bromine.[1]
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv), DMSO or NMP (Solvent).[1]
-
Procedure:
-
Dissolve 2-Bromo-6-fluoropyridine in dry DMSO (0.5 M concentration).
-
Add DIPEA followed by the amine.[1]
-
Heat the reaction mixture to 80–90 °C under inert atmosphere (Argon/Nitrogen).
-
Monitor via TLC/LC-MS.[1] Conversion is typically complete within 2–4 hours.[1]
-
Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over
, and concentrate.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Note: If using a volatile amine, use a sealed tube.[1]
Protocol B: Suzuki-Miyaura Coupling (C-2 Functionalization)
Objective: Arylation at the C-2 position while retaining Fluorine.[1]
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(5 mol%),ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (2.0 equiv). -
Solvent System: 1,4-Dioxane : Water (4:1).[1]
-
Procedure:
-
Key Insight: Use anhydrous conditions if the boronic acid is prone to protodeboronation, but water is generally required for the base activation in Suzuki couplings.
Protocol C: Lithium-Halogen Exchange (Non-Ethereal)
Objective: Generation of the 2-lithio species for reaction with electrophiles (e.g., aldehydes).[1]
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), n-BuLi (1.05 equiv, 1.6M in hexanes), Electrophile (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Procedure:
-
Cool a solution of 2-Bromo-6-fluoropyridine in DCM to -78 °C .
-
Add n-BuLi dropwise over 10 minutes.[1] Do not allow temperature to rise.
-
Stir at -78 °C for 15–30 minutes to form the lithiated species.
-
Add the electrophile (dissolved in DCM if solid) dropwise.[1]
-
Stir for 30 minutes at -78 °C, then allow to warm to room temperature.
-
Quench with saturated
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Safety & Handling (Critical)
Hazard Classification:
-
H301: Toxic if swallowed.[1]
-
H310: Fatal in contact with skin. (This requires extreme caution).[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
Mandatory Safety Protocol:
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A face shield is recommended when handling large quantities.[1]
-
Containment: All weighing and transfer operations must be performed inside a functioning fume hood.
-
Skin Contact: In case of contact, wash immediately with soap and water for at least 15 minutes.[1] Seek immediate medical attention due to the potential for systemic toxicity via dermal absorption.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong acids or oxidizers.[1]
References
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) Reactions on Fluoropyridines." Link -
Sigma-Aldrich. "2-Bromo-6-fluoropyridine Product Specification & Safety Data Sheet."[1] Link
-
PubChem. "Compound Summary: 2-Bromo-6-fluoropyridine (CID 135726913)."[1] Link[1]
-
Baran Lab. "Haloselectivity of Heterocycles: Trends in
and Cross-Coupling." Link -
BYU ScholarsArchive. "Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-lithiopyridine in Dichloromethane." Link
Sources
- 1. Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850240-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 144100-07-2 | 2-Bromo-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Electronic properties of 2-bromo-6-fluoropyridine for ligand design
Topic: Electronic Properties & Orthogonal Reactivity of 2-Bromo-6-fluoropyridine Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]
Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is not merely a halogenated heterocycle; it is a programmed molecular scaffold designed for divergent synthesis.[1][2][3] Its value in ligand design stems from the electronic asymmetry between the C(2)–Br and C(6)–F bonds. This asymmetry allows for highly predictable, orthogonal functionalization—enabling chemists to sequentially install distinct pharmacophores without the need for protecting groups.[1]
This guide dissects the electronic architecture of this scaffold, provides a validated decision matrix for regioselective functionalization, and details self-validating protocols for its application in high-value ligand design.[1]
Section 1: Electronic Architecture & Ligand Design Parameters
To design effective ligands, one must understand the underlying electronic landscape that dictates both reactivity and binding affinity.[1]
Orbital Analysis and Inductive Effects
The pyridine ring is electron-deficient (
-
Fluorine (C6): Exerts a massive inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring.[1] This activates the system for nucleophilic aromatic substitution (
). -
Bromine (C2): Exerts a weaker -I effect but possesses a weaker C–X bond strength and a lower-lying
orbital, making it the preferred site for oxidative addition with transition metals (Pd, Ni).[1]
Basicity and Hydrogen Bonding
A standard pyridine nitrogen acts as a hydrogen bond acceptor (HBA) with a pKa ~5.[3]2. In 2-bromo-6-fluoropyridine, the cumulative electron-withdrawing nature of the halogens drastically reduces the electron density on the nitrogen lone pair.[1]
-
Implication: The nitrogen is non-basic at physiological pH. This prevents protonation, maintaining the molecule's neutrality, which is crucial for membrane permeability (passive diffusion) and reducing off-target hERG binding often associated with basic amines.[1]
Dipole Vectoring
The C–F and C–Br dipoles are oriented away from the nitrogen. This creates a specific electrostatic potential surface where the nitrogen "cleft" is less negative than in unsubstituted pyridine. This modulation allows for fine-tuning of water solubility and specific interactions within a protein binding pocket (e.g., hinge binding in kinases).[1][2][3]
Section 2: The Reactivity Matrix (Orthogonal Functionalization)
The core utility of 2-bromo-6-fluoropyridine lies in its ability to react selectively based on the reaction mechanism chosen.[2][3] This is a textbook example of chemoselective orthogonality .
Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[4] Fluorine is the most electronegative atom, stabilizing the anionic transition state more effectively than bromine. Although F is a poor leaving group based on bond energy, the rate-determining step in
is the addition of the nucleophile, not the bond breaking.[1][5] Therefore, the highly activated C–F bond reacts orders of magnitude faster than the C–Br bond.
Pathway B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][2][3]
-
Selectivity: C2–Br displacement.
-
Mechanism: The reaction proceeds via Oxidative Addition (OA) to a Pd(0) species.[6] The C–Br bond is weaker and the bond length is longer than C–F, facilitating the insertion of the metal catalyst. The strong C–F bond is generally inert to Pd(0) under standard conditions (requires specialized ligands/conditions to break).[3]
-
Reagent Class: Boronic acids, Organozincs, Stannanes + Pd Catalyst.[1]
Visualization: The Decision Matrix
Caption: Decision matrix for orthogonal functionalization. Path A exploits the electronic activation of C-F for nucleophilic attack. Path B exploits the labile C-Br bond for metal insertion.[1]
Section 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.
Protocol A: Selective (Displacement of Fluorine)
Objective: Synthesize 4-(6-bromopyridin-2-yl)morpholine.
-
Setup: In a dry pressure vial, dissolve 2-bromo-6-fluoropyridine (1.0 equiv, 176 mg, 1 mmol) in anhydrous DMSO (3 mL).
-
Reagent Addition: Add Morpholine (1.2 equiv, 105 µL) and DIPEA (1.5 equiv, 260 µL).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Checkpoint (TLC/LCMS):
-
Validation: Look for the disappearance of the starting material (m/z 176/178) and appearance of the product mass (m/z 243/245). The 1:1 isotopic pattern of Br must remain.
-
-
Workup: Dilute with water (15 mL), extract with EtOAc (3x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][7]
-
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).
Protocol B: Selective Suzuki Coupling (Displacement of Bromine)
Objective: Synthesize 2-(4-chlorophenyl)-6-fluoropyridine.
-
Setup: In a microwave vial, combine 2-bromo-6-fluoropyridine (1.0 equiv, 1 mmol), 4-chlorophenylboronic acid (1.1 equiv), and
(2.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 4 mL). Degas with nitrogen for 5 mins.
-
Catalyst: Add
(0.05 equiv).[2][3] Seal immediately. -
Reaction: Heat at 90°C for 2–4 hours (or microwave 110°C for 30 min).
-
Checkpoint (19F NMR):
-
Validation: The Fluorine signal should shift slightly but remain present. If the signal disappears, you have likely hydrolyzed the F or substituted it.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.
Section 4: Strategic Applications in Drug Discovery
Metabolic Stability Enhancement
Incorporating the 6-fluoropyridine moiety is a proven strategy to block metabolic "soft spots."[2][3] The C–F bond is highly resistant to Cytochrome P450 oxidation. By placing the Fluorine at the 6-position (adjacent to the nitrogen), you protect the ring from oxidative metabolism that typically occurs at electron-deficient positions.[1]
Bioisosterism
The 2-bromo-6-fluoropyridine scaffold serves as a precursor to 2-amino-6-fluoropyridines .[1][2][3] This motif is a bioisostere of the 2-aminopyridine hinge-binding motif found in many kinase inhibitors, but with reduced basicity.[1][2][3] This reduction in basicity often leads to improved oral bioavailability by reducing lysosomal trapping and improving permeation.[2][3]
References
-
Reactivity of Halogenated Pyridines: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[2][3] BenchChem Application Notes.[2][3][6]
-
Suzuki Coupling Selectivity: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate.[2][3]
-
Physical Properties & Safety: 2-Bromo-6-fluoropyridine (CAS 144100-07-2) Data Sheet.[1][2][3] PubChem.[2][3] [1][2][3]
-
Metabolic Stability Strategies: On the Metabolic Stability of Fluorinated Small Molecules. NIH/PubMed.[2][3]
-
General Synthesis Protocols: Synthesis of 2-amino-6-bromopyridine intermediates. ChemicalBook.[2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-6-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Strategic Functionalization of 2-Bromo-6-fluoropyridine: A Guide to Orthogonal Reactivity
This guide details the orthogonal reactivity profile of 2-bromo-6-fluoropyridine, a "privileged scaffold" in medicinal chemistry. It is structured to provide actionable, mechanistic insight for the selective functionalization of the C2 and C6 positions.
Executive Summary: The Orthogonality Principle
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) offers a distinct advantage in heterocyclic synthesis: perfect orthogonal reactivity . The electronic and steric disparity between the bromine (C2) and fluorine (C6) substituents allows researchers to selectively functionalize either position without protecting groups, simply by choosing the reaction class.
-
C6-Fluorine: Activated for Nucleophilic Aromatic Substitution (
) . -
C2-Bromine: Activated for Transition Metal-Catalyzed Cross-Coupling and Halogen-Metal Exchange .
This guide defines the decision matrix for exploiting these properties to synthesize complex 2,6-disubstituted pyridine libraries.
Electronic Architecture & Reactivity Prediction
To predict outcomes, one must understand the rate-determining steps (RDS) governing the two primary reaction pathways.
| Feature | C2-Bromine Domain | C6-Fluorine Domain |
| Dominant Effect | Weak C-Br Bond Strength (~68 kcal/mol) | High Electronegativity of Fluorine |
| Primary Reaction | Pd(0) Oxidative Addition / Li-Hal Exchange | Nucleophilic Aromatic Substitution ( |
| Mechanism Basis | Kinetic lability of the C-Br bond allows rapid insertion of metals (Pd, Li). | Inductive withdrawal (-I) by F stabilizes the anionic Meisenheimer intermediate.[1] |
| Selectivity | >99% Selective for Br displacement in coupling reactions. | >99% Selective for F displacement with hard nucleophiles. |
Reactivity Divergence Diagram
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Decision tree for site-selective functionalization of 2-bromo-6-fluoropyridine.
Pathway A: Nucleophilic Aromatic Substitution ( )
Target: C6-Fluorine Retention: C2-Bromine
Mechanistic Insight
In
Experimental Protocol: Selective Amination
Objective: Synthesis of 2-bromo-6-(pyrrolidin-1-yl)pyridine.
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Pyrrolidine (1.1 equiv),
(2.0 equiv). -
Solvent: DMSO or DMF (Polar aprotic solvents accelerate
). -
Procedure:
-
Dissolve 2-bromo-6-fluoropyridine in DMSO (0.5 M).
-
Add
followed by pyrrolidine. -
Heat to 80 °C for 4-6 hours. Monitor by LCMS for disappearance of starting material.
-
Workup: Dilute with water, extract with EtOAc. The bromine atom remains stable under these basic conditions.
-
-
Self-Validation:
-
Success Indicator: 19F NMR should show complete disappearance of the starting material signal (~ -68 ppm) and no new fluorine signals (indicating total displacement).
-
Failure Mode: If temperature exceeds 150 °C, minor displacement of Br may occur, though rare.
-
Pathway B: Palladium-Catalyzed Cross-Coupling
Target: C2-Bromine Retention: C6-Fluorine
Mechanistic Insight
Pd(0) catalysts initiate the cycle via oxidative addition into the carbon-halogen bond. The rate of oxidative addition correlates inversely with bond strength: C-I > C-Br >> C-Cl >> C-F. The C-F bond is chemically inert to Pd(0) under standard Suzuki/Buchwald conditions. Therefore, the catalyst inserts exclusively at C2-Br.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(4-methoxyphenyl)-6-fluoropyridine.
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),
(0.05 equiv), (3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0)).
-
Combine aryl halide, boronic acid, and base in the reaction vessel.
-
Add catalyst under inert atmosphere.
-
Heat to 90 °C for 12 hours.
-
-
Self-Validation:
-
Success Indicator: LCMS shows a mass shift corresponding to aryl coupling. 19F NMR signal remains present (shifted slightly due to electronic change) but is not lost.
-
Caution: Use of highly active phosphine ligands (e.g.,
) at very high temperatures (>120 °C) could potentially activate the C-F bond, but this is non-standard.
-
Pathway C: Halogen-Metal Exchange (Lithiation)
Target: C2-Lithium Species Retention: C6-Fluorine
Mechanistic Insight
Lithium-halogen exchange is a kinetically controlled reaction. The exchange rate follows the order I > Br > Cl >> F. Treatment with n-butyllithium results in rapid Li-Br exchange at C2. The C-F bond is too strong for exchange, and while ortho-lithiation (deprotonation) adjacent to fluorine is possible, the Li-Br exchange is significantly faster at low temperatures (-78 °C).
Experimental Protocol: C2-Formylation
Objective: Synthesis of 6-fluoropicolinaldehyde.
-
Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), n-BuLi (1.05 equiv, 2.5M in hexanes), DMF (1.5 equiv).
-
Solvent: Anhydrous THF or
. -
Procedure:
-
Cool a solution of 2-bromo-6-fluoropyridine in THF to -78 °C (Dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70 °C.
-
Stir for 30 minutes to generate 2-lithio-6-fluoropyridine.
-
Add DMF (electrophile) dropwise.
-
Stir for 30 minutes at -78 °C, then warm to 0 °C.
-
Quench with saturated
.
-
-
Self-Validation:
-
Critical Control: Temperature must be kept low.[2] Above -60 °C, the lithiated species may eliminate LiF to form a pyridyne (benzyne-like intermediate), leading to polymerization or scrambling.
-
Summary of Selectivity Data
| Reaction Type | Reagent Class | Reactive Site | Leaving Group | Selectivity Ratio |
| Amines, Alkoxides, Thiols | C6 | Fluorine | > 100:1 (C6:C2) | |
| Suzuki Coupling | Aryl Boronic Acids / Pd(0) | C2 | Bromine | Exclusive |
| Sonogashira | Terminal Alkynes / Pd(0)/Cu(I) | C2 | Bromine | Exclusive |
| Li-Exchange | n-BuLi | C2 | Bromine | Exclusive (at -78°C) |
References
-
Nucleophilic Substitution Kinetics
-
Suzuki Coupling Selectivity
-
Lithium-Halogen Exchange Protocols
-
General Reactivity & Applications
Sources
The Chemist's Compass: Navigating the Synthetic Utility of 2-bromo-6-fluoropyridine vs. 2,6-difluoropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, fluorinated pyridines represent a privileged scaffold, offering a unique confluence of metabolic stability, modulated basicity, and potent target interactions.[1][2][3][4] Among these, 2-bromo-6-fluoropyridine and 2,6-difluoropyridine are workhorse reagents, yet their subtle structural difference—a single atom—creates a profound divergence in chemical reactivity and strategic value. This guide moves beyond catalog data to provide a deep, mechanistic comparison of these two building blocks. We will dissect their electronic properties, explore their orthogonal reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and provide actionable protocols and strategic insights. This document is designed to serve as a compass for the practicing chemist, enabling informed, rational decisions in the design and execution of complex synthetic routes toward novel chemical entities.
PART 1: Core Physicochemical and Electronic Differences
A foundational analysis of the intrinsic properties of these molecules is critical to understanding their behavior in a reaction flask. While structurally similar, the substitution of bromine for fluorine imparts significant changes to the molecule's physical and electronic character.
Comparative Physicochemical Properties
The most immediate differences are observed in their physical constants, which have practical implications for handling, reaction conditions, and purification strategies.
| Property | 2-bromo-6-fluoropyridine | 2,6-difluoropyridine |
| Molecular Formula | C₅H₃BrFN | C₅H₃F₂N |
| Molecular Weight | 175.99 g/mol [5] | 115.08 g/mol [6][7] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[8] | Colorless liquid[6][9] |
| Melting Point | 30-32 °C[8][10] | Not applicable (liquid at room temp.) |
| Boiling Point | 162-164 °C[8][10] | 124-126 °C[6][11] |
| Density | ~1.707 g/cm³[8][10] | ~1.268 g/cm³[6][11] |
| Flash Point | 75-88 °C | ~34 °C (93 °F)[11] |
Expert Insight: The higher boiling point of 2-bromo-6-fluoropyridine allows for a broader thermal window in high-temperature reactions. Conversely, its tendency to be a low-melting solid can require gentle heating for effective transfer. The higher density of the brominated compound is also a practical consideration for phase separations.
The Electronic Dichotomy: Inductive Effects and Polarizability
The reactivity of these compounds is governed by the electron-deficient nature of the pyridine ring, which is further amplified by the attached halogens.
-
2,6-Difluoropyridine: Fluorine, the most electronegative element, exerts a powerful, localized electron-withdrawing effect (–I effect).[9] This makes the C2 and C6 positions exceptionally electrophilic and susceptible to attack by nucleophiles. The carbon-fluorine bond is strong and not easily broken by oxidative addition in cross-coupling catalysis.
-
2-bromo-6-fluoropyridine: This molecule presents a fascinating electronic asymmetry. Both halogens activate the ring towards nucleophilic attack. However, the bromine atom is significantly more polarizable and its C-Br bond is weaker than the C-F bond. This dichotomy is the key to its synthetic utility: the C-F bond dictates its reactivity in nucleophilic aromatic substitution, while the C-Br bond is the reactive handle for transition-metal-catalyzed cross-coupling.[12]
PART 2: A Tale of Two Reactivities: SNAr vs. Cross-Coupling
The true divergence between these two reagents becomes apparent when they are subjected to the two most common transformations in pyridine chemistry: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): A Race for Displacement
The SNAr reaction is a powerful tool for C-O, C-N, and C-S bond formation on electron-poor aromatic rings.[13][14] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
In 2,6-Difluoropyridine: The two highly activating fluorine atoms make the ring very reactive towards SNAr.[9] Fluorine is an excellent leaving group in this context because its high electronegativity stabilizes the negative charge in the rate-determining Meisenheimer intermediate.[14] This allows for the sequential and selective substitution of both fluorine atoms, providing a route to unsymmetrically 2,6-disubstituted pyridines.
-
In 2-bromo-6-fluoropyridine: A clear selectivity is observed. The C6 position, bearing the fluorine, is more electrophilic and thus more reactive towards nucleophilic attack. This allows for selective SNAr at the C6 position while leaving the C2-bromo functionality untouched. This "halogen-differentiated" reactivity is the cornerstone of its utility, creating an orthogonal synthetic handle for subsequent reactions.
Protocol: Selective Amination of 2,6-Difluoropyridine
This protocol describes the selective mono-amination of 2,6-difluoropyridine, a common transformation in drug discovery.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-difluoropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The use of a solid, non-nucleophilic base is critical to avoid competing side reactions.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.1 eq) dropwise at room temperature. The slight excess of amine can be used to drive the reaction to completion, but a 1:1 stoichiometry often yields cleaner results for mono-substitution.
-
Reaction Conditions: Heat the stirred suspension to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The choice of a polar aprotic solvent (DMSO) facilitates the dissolution of reactants and stabilizes the charged intermediate. The reaction temperature is a critical parameter to control selectivity; higher temperatures may lead to disubstitution. Careful monitoring is essential.
Suzuki-Miyaura Cross-Coupling: The Power of Palladium
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C(sp²)-C(sp²) bonds using a palladium catalyst, an organoboron reagent, and a base.[16][17]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
In 2-bromo-6-fluoropyridine: This is where the compound truly shines. The C-Br bond is highly reactive towards oxidative addition with Pd(0) catalysts, which is the first and often rate-limiting step of the catalytic cycle.[18] The C-F bond, in stark contrast, is generally inert under typical Suzuki conditions. This provides a robust and predictable method for installing aryl, heteroaryl, or alkyl groups at the C2 position.[12][19]
-
In 2,6-Difluoropyridine: This compound is a very poor substrate for standard Suzuki-Miyaura cross-coupling. The high strength of the C-F bond makes the oxidative addition step energetically prohibitive for common palladium catalysts. While specialized methods for C-F activation exist, they are not general and require bespoke catalytic systems.
PART 3: Strategic Synthesis and Decision Making
The choice between these two reagents is not arbitrary; it is a critical strategic decision based on the desired final molecular architecture.
Synthetic Strategy Flowchart
This decision tree provides a logical framework for selecting the appropriate starting material.
Caption: Decision-making flowchart for reagent selection.
Illustrative Synthetic Sequences
-
Using 2,6-Difluoropyridine for Sequential SNAr: A medicinal chemist might first react 2,6-difluoropyridine with a key amine nucleophile under controlled conditions to achieve mono-substitution. The resulting 2-amino-6-fluoropyridine can then be subjected to a second, different nucleophile (e.g., an alcohol with a strong base like NaH) under more forcing conditions to displace the second fluorine, yielding a complex 2,6-disubstituted pyridine.
-
Using 2-bromo-6-fluoropyridine for Orthogonal Synthesis: A process chemist could first perform a regioselective SNAr reaction with sodium methoxide to displace the fluorine, cleanly forming 2-bromo-6-methoxypyridine. This stable intermediate can then be carried into a Suzuki-Miyaura coupling with an elaborate boronic acid to install a complex aryl group at the C2 position, a sequence that would be impossible starting with 2,6-difluoropyridine.
Conclusion
While separated by only a single halogen atom, 2-bromo-6-fluoropyridine and 2,6-difluoropyridine are worlds apart in their synthetic utility. 2,6-Difluoropyridine is the reagent of choice for installing one or two nucleophilic substituents via the SNAr manifold. Its strength lies in the high reactivity of its C-F bonds in this specific context. In contrast, 2-bromo-6-fluoropyridine is the superior tool for complex molecule construction requiring orthogonal functionalization. It offers the unique ability to perform selective SNAr at the fluorine-bearing position and a subsequent, robust cross-coupling reaction at the bromine-bearing position. Mastering the distinct reactivities of these two building blocks empowers the modern chemist to design more efficient, flexible, and innovative synthetic routes, accelerating the discovery and development of the next generation of pharmaceuticals.
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- YouTube. (2019). nucleophilic aromatic substitutions.
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A Senior Application Scientist's Guide to 2-Bromo-6-Fluoropyridine: A Cornerstone Intermediate in Modern Pharmaceutical Development
Introduction: The Strategic Importance of a Differentiated Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs. However, the strategic functionalization of this ring system is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. 2-Bromo-6-fluoropyridine has emerged as a particularly valuable building block for drug development professionals.[1] Its unique electronic and steric properties, stemming from the ortho-positioning of a bromine and a fluorine atom, provide a versatile handle for a wide array of synthetic transformations.[1] The bromine atom serves as an excellent leaving group and a key participant in transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the reactivity of the pyridine ring, enhancing its susceptibility to certain transformations and often improving the metabolic stability and binding affinity of the final drug molecule.[1][2] This guide provides an in-depth analysis of the synthesis, reactivity, and application of 2-bromo-6-fluoropyridine, offering field-proven insights for its effective utilization in pharmaceutical research and development.
Physicochemical and Safety Profile
A thorough understanding of a starting material's properties is fundamental to its effective and safe use. The key characteristics of 2-bromo-6-fluoropyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 144100-07-2 | [3] |
| Molecular Formula | C₅H₃BrFN | [3] |
| Molecular Weight | 175.99 g/mol | [3] |
| Appearance | White to light yellow solid or liquid | [4][5] |
| Melting Point | 30-32 °C | [6] |
| Boiling Point | 162-164 °C | [6] |
| Flash Point | 88 °C (190.4 °F) | |
| Density | ~1.707 g/cm³ (Predicted) | [6] |
Safety and Handling: 2-Bromo-6-fluoropyridine is classified as an irritant and is toxic if swallowed or in contact with skin.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 2-Bromo-6-Fluoropyridine
The most common and practical laboratory-scale synthesis of 2-bromo-6-fluoropyridine involves a halogen exchange (HALEX) reaction starting from the readily available 2,6-dibromopyridine.[7]
Synthetic Route: Halogen Exchange from 2,6-Dibromopyridine
The rationale behind this approach lies in the differential reactivity of the C-Br bonds, where a suitable fluoride source can selectively displace one of the bromine atoms. This method is often favored for its operational simplicity and good yields.[6]
Caption: Synthesis of 2-bromo-6-fluoropyridine via halogen exchange.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine
This protocol is a representative procedure based on established methods.[6]
-
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
A suitable fluorinating agent (e.g., spray-dried potassium fluoride or cesium fluoride) (1.5-2.0 eq)
-
Anhydrous acetonitrile
-
Reaction vessel (e.g., sealed tube or flask with reflux condenser)
-
-
Procedure:
-
To a reaction vessel, add 2,6-dibromopyridine and the fluorinating agent.
-
Add anhydrous acetonitrile to the mixture.
-
Seal the vessel or equip it with a reflux condenser and stir the mixture at 80°C for 3-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-6-fluoropyridine. A typical reported yield is around 78%.[6]
-
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of 2-bromo-6-fluoropyridine lies in its predictable and regioselective reactivity at the C2 (bromo) and C6 (fluoro) positions. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring allows for nucleophilic aromatic substitution, typically at the C6 position.
Caption: Key synthetic transformations of 2-bromo-6-fluoropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorse of modern medicinal chemistry for constructing complex molecular architectures. The C-Br bond at the C2 position is highly amenable to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[8][9] This transformation is crucial for assembling fragments of a drug molecule.
-
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, is essential.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This reaction facilitates the formation of a C(sp²)-C(sp) bond between 2-bromo-6-fluoropyridine and a terminal alkyne.[10] The resulting alkynylpyridines are versatile intermediates, which can be further elaborated or may themselves be part of a final drug structure.[11]
-
Causality of Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10][11] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and Cu(I), participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[11]
-
The formation of C-N bonds is fundamental in pharmaceutical synthesis, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a direct method to couple 2-bromo-6-fluoropyridine with a wide range of primary and secondary amines.[12][13][14]
-
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[13][14] The choice of ligand is crucial and can significantly impact the reaction's scope and efficiency.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.
-
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling at the C2 position, the C6 position bearing the fluorine atom can undergo nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the pyridine nitrogen and the fluorine atom makes the ring electron-deficient and activates it towards attack by strong nucleophiles.[15][16]
-
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[15]
-
Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
-
Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate complex.
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Methodological & Application
Application Note: Mastering Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-Fluoropyridine
Abstract
2-Bromo-6-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, with broad applications in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the two distinct halogen substituents, which can be functionalized sequentially. This application note provides an in-depth technical guide to the regioselective nucleophilic aromatic substitution (SNAr) of 2-bromo-6-fluoropyridine. We will delve into the mechanistic principles that govern the preferential substitution at the C-6 position, offer field-proven, step-by-step protocols for various nucleophile classes, and present a logical framework for experimental design and execution.
The Mechanistic Cornerstone: Why Fluorine is Preferentially Displaced
Nucleophilic aromatic substitution (SNAr) on heteroaromatic rings is a cornerstone of modern medicinal chemistry.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, a feature that is further enhanced by the presence of halogen substituents.[5][6]
In the case of 2-bromo-6-fluoropyridine, a pronounced regioselectivity is observed where nucleophiles preferentially attack the C-6 position, displacing the fluoride ion. This selectivity is dictated by the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile.[4]
Several factors contribute to this outcome:
-
Enhanced Electrophilicity: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the carbon atom it is attached to (C-6) significantly more electrophilic and susceptible to nucleophilic attack compared to the C-2 position, which is attached to the less electronegative bromine.
-
Intermediate Stabilization: The attack at C-6 generates a Meisenheimer complex. The high electronegativity of the fluorine atom provides superior stabilization for the developing negative charge in this intermediate compared to bromine.[7]
-
Leaving Group Ability in SNAr: While the C-F bond is intrinsically stronger than the C-Br bond, the leaving group's departure is not the rate-determining step.[4] The faster rate of reaction at the fluorinated position is a consequence of the lower activation energy for the initial nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, underscoring the activating effect of fluorine.[3]
The following diagram illustrates the favored reaction pathway.
Caption: SNAr mechanism showing preferential attack at the C-6 position.
Experimental Protocols for Regioselective C-6 Functionalization
The following protocols are designed as robust starting points for the regioselective substitution on 2-bromo-6-fluoropyridine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching anionic intermediates.
General Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing these SNAr reactions. This systematic approach ensures reproducibility and high-quality results.
Caption: A standard workflow for SNAr experiments.
Protocol 2.1: Substitution with O-Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 2-bromo-6-methoxypyridine. It is representative for reactions with various alkoxides and phenoxides.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Methanol (MeOH) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 0.2 M concentration relative to the pyridine).
-
Carefully add the sodium hydride (1.2 eq).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of sodium methoxide.
-
Add 2-bromo-6-fluoropyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-6-methoxypyridine.
Protocol 2.2: Substitution with N-Nucleophiles (e.g., Morpholine)
This protocol details the synthesis of 4-(6-bromopyridin-2-yl)morpholine, a common transformation with primary and secondary amines.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-bromo-6-fluoropyridine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.3 M).
-
Heat the reaction mixture to 80-100 °C.
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography to obtain the desired product.
Protocol 2.3: Substitution with S-Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol outlines the synthesis of 2-bromo-6-(phenylthio)pyridine, applicable to a range of thiols.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of thiophenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to form the sodium thiophenoxide salt.
-
Add 2-bromo-6-fluoropyridine (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Data Summary and Expected Outcomes
The choice of nucleophile, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes typical conditions and expected outcomes for the regioselective SNAr of 2-bromo-6-fluoropyridine.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| O-Nucleophiles | Sodium Methoxide | NaH | DMF, THF | 0 to RT | 80-95% |
| Sodium Phenoxide | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 | 75-90% | |
| N-Nucleophiles | Morpholine | K₂CO₃, DIPEA | DMSO, NMP | 80-120 | 85-98% |
| Aniline | NaH, K₂CO₃ | DMF, Dioxane | 100-140 | 70-90% | |
| S-Nucleophiles | Sodium Thiophenoxide | NaH | THF, DMF | 0 to RT | 90-99% |
| Sodium Ethanethiolate | NaH | THF | 0 to RT | 85-95% |
Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.
Conclusion
The SNAr reaction of 2-bromo-6-fluoropyridine is a powerful and reliable method for synthesizing valuable 6-substituted-2-bromopyridine intermediates. The pronounced regioselectivity for substitution at the C-6 position is mechanistically driven by the superior electron-withdrawing nature of fluorine, which activates the site for nucleophilic attack and stabilizes the resulting Meisenheimer complex. By carefully selecting the appropriate nucleophile, base, and solvent, researchers can achieve high yields and excellent purity. The protocols provided herein serve as a validated starting point for drug discovery professionals and synthetic chemists to leverage this versatile building block in their research endeavors.
References
- Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
-
Zheng, Y., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
ResearchGate. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]
-
PubMed. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Retrieved from [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridine
Executive Summary
The functionalization of 2-Bromo-6-fluoropyridine via Buchwald-Hartwig amination presents a classic chemoselectivity challenge in medicinal chemistry. This substrate contains two potential reaction sites: the activated C-Br bond (preferred for Pd-oxidative addition) and the C-F bond (susceptible to nucleophilic aromatic substitution,
This guide outlines high-fidelity protocols to achieve selective C-N bond formation at the 2-position while preserving the 6-fluoro motif for subsequent diversification. By leveraging specific ligand environments and base selection, researchers can suppress competitive
Substrate Analysis & Chemoselectivity
Electronic Landscape
2-Bromo-6-fluoropyridine is significantly electron-deficient due to the inductive effect of the fluorine atom and the pyridine nitrogen.
-
C-Br Bond (Site A): Highly activated for oxidative addition by Pd(0) due to the electron-poor ring.
-
C-F Bond (Site B): The high electronegativity of fluorine activates the C6 position for
, particularly with unhindered primary amines or strong alkoxide bases at elevated temperatures.
The Chemoselectivity Challenge
The objective is to catalyze the cross-coupling at Site A without triggering background nucleophilic attack at Site B .
| Parameter | Impact on 2-Br-6-F-pyridine | Recommendation |
| Base Strength | Strong bases (e.g., NaOtBu) accelerate Pd-catalysis but increase risk of | Use mild carbonate bases (Cs₂CO₃ ) when possible. |
| Ligand Bite Angle | Wide bite-angle ligands facilitate reductive elimination, crucial for electron-poor pyridines. | Xantphos (Bite angle ~111°) or BINAP . |
| Temperature | High temp (>100°C) promotes | Maintain 80–100°C ; avoid overheating. |
Optimization Landscape
The choice of catalytic system dictates the success of this transformation.[1] Below is a comparison of "Workhorse" conditions versus "Specialized" conditions.
Table 1: Catalyst System Selection Matrix
| Component | System A: The "Fidelity" Protocol | System B: The "Reactivity" Protocol |
| Target | Sensitive substrates; preservation of C-F bond. | Unreactive amines; sterically hindered partners. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or G3/G4 Precatalysts |
| Ligand | Xantphos | BrettPhos or RuPhos |
| Base | Cs₂CO₃ (Cesium Carbonate) | NaOtBu (Sodium tert-butoxide) |
| Solvent | 1,4-Dioxane or Toluene | Toluene or tert-Amyl Alcohol |
| Temp | 90–100°C | 60–80°C |
| Primary Risk | Slower reaction rate. | C-F displacement ( |
Detailed Experimental Protocols
Protocol A: High-Fidelity Coupling (Recommended)
Best for: Primary alkyl amines, anilines, and substrates where Fluorine stability is the priority.
Materials:
-
2-Bromo-6-fluoropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
Xantphos (4.0 mol%)
-
Cs₂CO₃ (2.0 equiv, dried)
-
1,4-Dioxane (Anhydrous, sparged with Ar)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). Add 1 mL of dioxane and stir at RT for 5 minutes until a clear yellow/orange solution forms. Note: Pre-forming the active catalyst ensures rapid initiation.
-
Substrate Addition: Add 2-Bromo-6-fluoropyridine (176 mg, 1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.
-
Solvent Charge: Add remaining dioxane (4 mL) to reach a concentration of ~0.2 M.
-
Degassing: Seal the vial and sparge with Argon for 5 minutes (or purge/backfill 3x).
-
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).
-
Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete in 4-16 hours.
-
-
Workup: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The 6-fluoro group slightly increases polarity compared to the starting bromide.
Protocol B: High-Reactivity Coupling (For Difficult Amines)
Best for: Weakly nucleophilic anilines or bulky secondary amines. Use caution with base-sensitive groups.
Materials:
-
Pd(OAc)₂ (2.0 mol%)
-
BINAP (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Charge: Combine Pd(OAc)₂, BINAP, NaOtBu, and the amine in a reaction tube.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add Toluene and 2-Bromo-6-fluoropyridine via syringe.
-
Heating: Heat to 80°C . Note: Do not exceed 80°C initially. NaOtBu is potent; higher temps increase the risk of attacking the Fluorine.
-
Monitoring: Check LCMS after 1 hour. If conversion is slow, raise temp to 100°C cautiously.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical decision point where chemoselectivity is determined.
Caption: The catalytic cycle emphasizes the oxidative addition at C-Br. The dashed red line indicates the competitive
Troubleshooting & Critical Parameters
Issue: Low Conversion
-
Cause: Catalyst poisoning by the pyridine nitrogen or inefficient oxidative addition.
-
Solution: Switch to BrettPhos Pd G3 precatalyst. The bulky ligand prevents non-productive coordination of the pyridine nitrogen to the Pd center.
Issue: Formation of 2,6-Diamino Product
-
Cause:
occurring at the C-F bond, or a second Buchwald coupling if the C-F bond activates after the first amination. -
Solution:
-
Lower the reaction temperature (try 80°C).
-
Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
-
Ensure strict stoichiometry (1.0 equiv bromide : 1.1 equiv amine).
-
Issue: Hydrodehalogenation (Product is 2-H-6-F-Pyridine)
-
Cause:
-hydride elimination from the amine or solvent (if alcoholic). -
Solution: Use 1,4-Dioxane instead of alcohols. Increase the bite angle of the ligand (Xantphos is excellent at suppressing this).
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link
-
Guram, A. S., & Buchwald, S. L. (1994).[4] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][2][3][4][5][7] Organic Letters. Link
-
BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 2-Halopyridines. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Heck reaction optimization for 2-bromo-6-fluoropyridine substrates
Application Note: Heck Alkenylation of 2-Bromo-6-Fluoropyridine
Executive Summary
This guide details the optimization and execution of the Heck-Mizoroki reaction utilizing 2-bromo-6-fluoropyridine as the electrophile. While 2-bromopyridines are privileged scaffolds in kinase inhibitor development, they present two distinct challenges: catalyst poisoning via the pyridine nitrogen and nucleophilic aromatic substitution (
Mechanistic Insight & Challenges
The success of this reaction hinges on managing the coordination sphere of Palladium. Standard Heck conditions (e.g.,
The "N-Binding" Problem
The pyridine nitrogen is a competent
The Fluorine Liability
The 6-fluoro substituent renders the pyridine ring highly electron-deficient. Under basic conditions at elevated temperatures, the fluorine is susceptible to
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst arrest pathway.
Figure 1: Catalytic cycle showing the productive pathway (Green) versus N-coordination arrest and SNAr side reactions (Red).
Optimization Strategy
To overcome the challenges described above, the reaction parameters must be tuned as follows:
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich ligands prevent Pyridine N-binding and facilitate oxidative addition into the electron-poor C-Br bond. | |
| Catalyst Source | Use a labile precursor to allow immediate ligation by the bulky phosphine. | |
| Base | Crucial: Avoid alkoxides ( | |
| Solvent | 1,4-Dioxane or Toluene | Non-nucleophilic solvents. DMF is acceptable but can promote |
| Temperature | 80°C - 100°C | Sufficient for activation but minimizes thermal decomposition of the fluorinated ring. |
Optimized Protocol
This protocol is designed for a 1.0 mmol scale reaction. It uses an air-stable phosphonium salt precursor for the ligand, which is operationally simpler than handling pyrophoric liquid phosphines.
Materials
-
Substrate: 2-bromo-6-fluoropyridine (176 mg, 1.0 mmol)
-
Alkene: Styrene or Acrylate derivative (1.5 mmol, 1.5 equiv)
-
Catalyst:
(11.2 mg, 0.05 mmol, 5 mol%) -
Ligand:
(29 mg, 0.10 mmol, 10 mol%) -
Base:
(N,N-Dicyclohexylmethylamine) (260 µL, 1.2 mmol, 1.2 equiv) -
Solvent: Anhydrous 1,4-Dioxane (3.0 mL)
Step-by-Step Procedure
-
Catalyst Pre-complexation (Essential for reproducibility):
-
In a 20 mL vial equipped with a magnetic stir bar, add
, , and 1.0 mL of dioxane. -
Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of active
species. -
Note: If using
, the color change will be from dark purple to burnt orange.
-
-
Substrate Addition:
-
Add the 2-bromo-6-fluoropyridine and the alkene to the catalyst mixture.
-
Add the remaining 2.0 mL of dioxane.
-
-
Base Addition & Degassing:
-
Add
. -
Seal the vial with a septum cap.
-
Sparge with Nitrogen or Argon gas for 5 minutes (balloon needle vent). Oxygen inhibition is significant with electron-rich phosphines.
-
-
Reaction:
-
Heat the block/bath to 90°C . Stir vigorously (800 rpm).
-
Monitor by HPLC or TLC at 2 hours and 6 hours.
-
TLC Stain: UV active. The product usually fluoresces blue under 254/365 nm.
-
-
Workup:
Troubleshooting & Decision Logic
Use this flowchart to diagnose low yields or impurities.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Seminal work on bulky phosphines for difficult substrates).
-
Campeau, L. C., et al. (2006). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Reactions of Aryl Chlorides. Journal of the American Chemical Society.[5] (Discusses preventing side reactions in electron-deficient heterocycles).
-
BenchChem Application Note . (2025). Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. (Specific data on 2-bromo-6-substituted pyridine reactivity).
-
Organic Chemistry Portal . Heck Reaction Protocols and Mechanism. (General mechanistic grounding).
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 2-Bromo-6-Fluoropyridine Substitution Reactions
Welcome to the technical support center for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2-bromo-6-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective functionalization of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experiments.
Understanding the Reactivity of 2-Bromo-6-Fluoropyridine
The pyridine ring, being electron-deficient, is activated for nucleophilic attack at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.[1] In 2-bromo-6-fluoropyridine, both the 2- and 6-positions are susceptible to substitution. The regioselectivity of the reaction is a delicate balance of several factors, including the nature of the nucleophile, the leaving group ability of the halogens, and the reaction conditions.
The mechanism of these reactions typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The formation of this complex is often the rate-determining step.[2][3]
A key principle in SNAr reactions is the "element effect," where the reactivity of halogens as leaving groups is often the reverse of that in SN1/SN2 reactions, following the order F > Cl > Br > I.[3][5] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. However, the inherent weakness of the C-Br bond compared to the C-F bond can also influence the outcome, leading to a complex interplay of factors that determine the final product distribution.
Frequently Asked Questions (FAQs)
Q1: I want to selectively substitute the fluorine atom in 2-bromo-6-fluoropyridine. Which type of nucleophile and conditions should I use?
A1: To selectively substitute the fluorine atom, nitrogen nucleophiles under metal-free, basic conditions are generally your best choice. For instance, reacting 2-bromo-6-fluoropyridine with various amines in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO at elevated temperatures (e.g., 70-90 °C) has been shown to yield the corresponding 6-amino-2-bromopyridine with high selectivity.[4] This method is often preferred over copper-catalyzed approaches, which may lead to lower selectivity.[4]
Q2: How can I achieve selective substitution of the bromine atom?
A2: While substitution of the fluorine is often favored in SNAr reactions, selective substitution of the bromine atom can be achieved, particularly in palladium-catalyzed cross-coupling reactions. These reactions, however, do not proceed via a classical SNAr mechanism. For SNAr, achieving high selectivity for bromide displacement is more challenging.
Q3: I am getting a mixture of both 2-substituted and 6-substituted products. What is causing this and how can I improve the selectivity?
A3: A mixture of products indicates that the reaction conditions are not sufficiently selective for one position over the other. Several factors could be at play:
-
Nucleophile Choice: The "hardness" or "softness" of your nucleophile can influence selectivity. Harder nucleophiles (e.g., alkoxides) may favor attack at the more electron-deficient carbon, which is often the one bearing the fluorine. Softer nucleophiles (e.g., thiolates) might show different selectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barriers for both substitution pathways. Running the reaction at the lowest effective temperature can improve selectivity.
-
Solvent: The solvent can influence the stability of the transition states leading to the different products. Experimenting with different solvents (e.g., polar aprotic like DMF, DMSO, or non-polar aprotic like toluene) can sometimes improve regioselectivity.[6]
Q4: Does the reaction proceed under kinetic or thermodynamic control?
A4: The regioselectivity can be a result of either kinetic or thermodynamic control. The kinetic product is the one that is formed faster (lower activation energy), while the thermodynamic product is the more stable one.[5][7] At lower temperatures and shorter reaction times, the kinetic product is typically favored.[8] If the reaction is reversible, higher temperatures and longer reaction times can lead to the formation of the more stable thermodynamic product.[8] To determine which regime your reaction is under, you can try varying the reaction time and temperature and analyzing the product ratio at different time points.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor regioselectivity with N-nucleophiles (mixture of 2-amino-6-fluoro and 6-amino-2-bromo products) | Reaction conditions favor both substitution pathways. | 1. Switch to metal-free conditions: Use a base like K₂CO₃ in DMSO at 70-90 °C. This has been shown to favor substitution at the C-F bond.[4]2. Lower the temperature: Start with a lower reaction temperature (e.g., 50-60 °C) and slowly increase if the reaction is too slow. |
| Low yield of the desired 6-substituted product | Incomplete reaction or side reactions. | 1. Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be necessary.2. Use a stronger base: If using a weak base, consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide. |
| Formation of di-substituted product | Excess nucleophile or harsh reaction conditions. | 1. Use a stoichiometric amount of the nucleophile: Carefully control the stoichiometry to favor mono-substitution.2. Lower the reaction temperature: This can help to prevent the second substitution from occurring. |
| No reaction or very slow reaction | Nucleophile is not strong enough or reaction temperature is too low. | 1. Use a stronger nucleophile: If possible, deprotonate your nucleophile with a suitable base before adding it to the reaction mixture.2. Increase the temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. |
Data Presentation: Regioselectivity with Different Nucleophiles
| Nucleophile Type | Typical Conditions | Major Product | Comments | Reference |
| Nitrogen (Amines) | K₂CO₃, DMSO, 70-90 °C | 6-Amino-2-bromopyridine | Metal-free conditions provide high selectivity for substitution at the C-F bond. | [4] |
| Nitrogen (Amidine) | NaOtBu, Diglyme/H₂O, 150 °C | 2-Amino-6-bromopyridine | High temperature and specific reagents can favor substitution at the C-F bond. | [9] |
Note: Specific experimental data for O- and S-nucleophiles with 2-bromo-6-fluoropyridine is less commonly reported in the literature. However, based on general principles of SNAr on halopyridines, similar trends in reactivity to N-nucleophiles can be anticipated, with a general preference for substitution at the 6-position (fluorine displacement).
Experimental Protocols
Protocol 1: Selective Synthesis of 6-Amino-2-bromopyridine[4]
This protocol is adapted from a metal-free method for the amination of 2-bromo-6-fluoropyridine.
Materials:
-
2-bromo-6-fluoropyridine
-
Amine (e.g., morpholine, piperidine, etc.)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-bromo-6-fluoropyridine (0.5 mmol) in DMSO (2 mL), add the amine (1.0 mmol) and potassium carbonate (1.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-bromopyridine.
Protocol 2: Synthesis of 2-Amino-6-bromopyridine[9]
This protocol describes the synthesis of 2-amino-6-bromopyridine via substitution of the fluorine atom.
Materials:
-
2-fluoro-6-bromopyridine
-
Pentamidine hydrochloride
-
Sodium tert-butoxide (NaOtBu)
-
Diethylene glycol dimethyl ether (diglyme)
-
Water
Procedure:
-
To a 25 mL reaction tube, add 2-fluoro-6-bromopyridine (1 mmol), pentamidine hydrochloride (2 mmol), and sodium tert-butoxide (3 mmol).
-
Add water (0.5 mL) and diethylene glycol dimethyl ether (2.5 mL).
-
Heat the reaction at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of ethyl acetate and wash with 6 mL of saturated brine.
-
Separate the organic phase and extract the aqueous phase three times with ethyl acetate (6 mL each).
-
Combine the organic layers and distill off the solvent under reduced pressure.
-
Isolate the title product by column chromatography.
Visualization of the Decision-Making Process
The following diagram illustrates the key decision points for controlling the regioselectivity in the substitution of 2-bromo-6-fluoropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 7. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 8. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 9. 2-Amino-6-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solubility & Handling of 2-Bromo-6-fluoropyridine
[1]
Topic: Solubility Challenges of 2-Bromo-6-fluoropyridine in Polar Aprotic Solvents
Executive Summary
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) presents unique handling challenges not because of inherent insolubility, but due to its low melting point (30–35°C) and susceptibility to hydrolysis .[1] In polar aprotic solvents (DMSO, DMF, DMAc, NMP), users frequently report "precipitation" or "cloudiness."[1] In 90% of cases, this is actually micro-emulsification (oiling out) or hydrolytic decomposition rather than a true solubility limit.[1]
This guide addresses the physicochemical behavior of 2-bromo-6-fluoropyridine to ensure stable stock solution preparation for synthetic chemistry and biological screening.[1]
Part 1: Technical Profile & Solubility Data
Compound Characteristics:
-
Physical State: Low-melting solid or supercooled liquid.[1]
-
Melting Point: 30–35°C (often exists as a liquid at RT if impure).[1]
-
LogP: ~1.8 (Moderately lipophilic).[1]
-
Key Reactivity: Activated for SNAr; sensitive to moisture in polar solvents.[1]
Solubility Thresholds (at 25°C):
| Solvent | Solubility Limit | Stability Window | Primary Challenge |
| DMSO (Anhydrous) | >100 mM | 24-48 Hours | Hygroscopicity leads to hydrolysis.[1] |
| DMF | >100 mM | < 24 Hours | Reacts with amines/impurities; hydrolysis.[1] |
| Acetonitrile | High (>1 M) | Excellent | Evaporation concentrates impurities.[1] |
| PBS Buffer (pH 7.4) | < 100 µM | Immediate | Precipitation upon dilution from DMSO.[1] |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My stock solution in DMSO turned cloudy overnight."
Diagnosis: This is likely water-induced phase separation or hydrolysis , not simple precipitation.[1] DMSO is highly hygroscopic.[1] If stored in a non-sealed container, it absorbs atmospheric water.[1]
-
Phase Separation: 2-Bromo-6-fluoropyridine is lipophilic.[1] As water content in DMSO rises >1%, the compound's solubility drops, forcing it out of solution.[1] Because its melting point is near room temperature, it forms a micro-emulsion (oil droplets) that looks like cloudiness.[1]
-
Hydrolysis: Water attacks the activated fluorine position (SNAr), forming 6-bromo-2-pyridone, which is significantly less soluble in organic media and may precipitate as a white solid.[1]
Corrective Action:
-
Immediate: Centrifuge the solution. If an oil layer forms at the bottom, it is phase separation.[1] If a solid pellet forms, it is likely a decomposition product.[1]
-
Prevention: Use anhydrous DMSO (water < 50 ppm) packed under argon.[1] Store solutions in aliquots at -20°C to freeze the matrix and stop hydrolysis.
Issue 2: "The compound oils out during workup or cooling." [1]
Diagnosis: The "Oiling Out" phenomenon is classic for low-melting solids.[1] When a polar aprotic solvent (like DMF) is diluted with water during extraction, the compound precipitates.[1] However, because the process is exothermic or ambient temperature is near 30°C, the compound comes out as a sticky oil rather than a crystal.[1] This oil traps impurities and solvent.[1]
Protocol: Preventing Oiling Out (Seeding Method) [1]
-
Cool the mixture to 0–5°C (well below the mp of 32°C).
-
Add the anti-solvent (water) slowly via syringe pump or dropwise.[1]
-
Vigorous agitation is required to disperse oil droplets, encouraging them to solidify into manageable granules.[1]
-
Pro-Tip: Scratch the glass or add a seed crystal of pure 2-bromo-6-fluoropyridine if available.[1]
Issue 3: "I see precipitation when diluting DMSO stock into assay buffer."
Diagnosis: This is a kinetic solubility limit .[1] While LogP 1.8 suggests moderate solubility, the sudden shift from a chaotropic solvent (DMSO) to a kosmotropic solvent (water/buffer) causes "crash-out."[1]
Optimization:
-
Limit DMSO concentration: Keep final DMSO < 0.5% v/v.
-
Intermediate Dilution: Do not jump from 10 mM DMSO directly to buffer. Perform a serial dilution in DMSO first, then a final 1:1000 dilution into buffer.
-
Sonicate: Brief sonication (30s) can re-dissolve metastable aggregates.[1]
Part 3: Critical Workflows (Visualized)
Workflow A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock in DMSO that remains stable for >1 month.
Figure 1: Decision logic for preparing hydrolytically sensitive stock solutions.
Workflow B: Troubleshooting "Precipitation" Events
Objective: Determine if the solid is the product or a decomposition artifact.
Figure 2: Diagnostic pathway for identifying the nature of insolubility.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution to dissolve the precipitate? A: Yes, but with caution. Since the melting point is ~32°C, sonication (which generates heat) might melt the solid rather than dissolving it.[1] This creates a supercooled liquid emulsion that looks clear but will "crash out" again upon cooling.[1] Recommendation: Vortexing is preferred over sonication.[1]
Q: Why does the color change to yellow/orange in DMF? A: This indicates instability. 2-Bromo-6-fluoropyridine can undergo SNAr reactions with dimethylamine (a common impurity in DMF) or form charge-transfer complexes.[1] If the solution turns bright yellow, significant degradation has occurred.[1] Use fresh, high-grade DMF .
Q: Is it better to store the compound as a solid or in solution? A: Always store as a solid at 2–8°C (or lower). Only make solutions immediately before use. The solid form is stable; the solution form in polar aprotic solvents is kinetically unstable due to hydrolysis risks.[1]
References
Purification techniques for 2-bromo-6-fluoropyridine reaction mixtures
Welcome to the technical support guide for the purification of 2-bromo-6-fluoropyridine. This versatile heterocyclic building block is crucial in the synthesis of numerous pharmaceutical and agrochemical compounds. However, achieving high purity is paramount for successful downstream applications, and reaction mixtures often contain challenging impurities.
This guide is structured to provide direct, actionable solutions to common purification problems. We will move from identifying typical impurities to troubleshooting specific issues and provide detailed, validated protocols for the most effective purification techniques.
Understanding the Challenge: Common Impurities
Effective purification begins with knowing what you need to remove. The synthesis of 2-bromo-6-fluoropyridine, commonly from 2,6-dibromopyridine, can introduce several impurities that complicate isolation.
| Impurity | Chemical Structure | Boiling Point (°C) | Melting Point (°C) | Polarity | Rationale for Presence |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 240-241 | 117-119 | Less polar than product | Unreacted starting material.[1] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 124-125 | N/A | More polar than product | Over-fluorination side product. |
| Residual Solvents | e.g., Acetonitrile, Ethyl Acetate | 77-82 | N/A | Varies | From reaction or workup steps.[1] |
| Fluorinating Agent Salts | e.g., KF, CsF | High | High | Highly Polar/Ionic | Inorganic byproduct of the reaction. |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues encountered during the purification process.
Question: My final product is a yellow-to-brown oil, but the literature describes it as a white solid. What's wrong?
Answer: This is a classic sign of persistent impurities. 2-Bromo-6-fluoropyridine has a low melting point of 30-32°C, and even small amounts of impurities can cause significant melting point depression, resulting in an oil or waxy solid at room temperature.[1][2]
-
Causality: The most likely culprits are unreacted starting materials or side-products. The color often indicates the presence of trace, high-molecular-weight byproducts formed under thermal stress.
-
Solution:
-
Confirm Purity: Analyze a small sample by Gas Chromatography (GC) or ¹H NMR to identify the impurities.[1][3]
-
Re-purify: Based on the impurity profile, select an appropriate secondary purification method. If the primary impurity is 2,6-dibromopyridine, vacuum distillation is highly effective due to the significant difference in boiling points. If multiple, similarly polar impurities are present, flash column chromatography is the better choice.
-
Question: My NMR spectrum shows a significant amount of 2,6-dibromopyridine starting material after an initial workup. How do I remove it efficiently?
Answer: Separating 2,6-dibromopyridine is a common challenge. Due to its lower polarity compared to the product, it can be removed effectively by leveraging differences in physical properties.
-
Expertise & Experience: While both chromatography and distillation can work, your choice depends on scale and available equipment.
-
Vacuum Distillation (Recommended for >5g scale): This is the most efficient method for this specific separation. 2-Bromo-6-fluoropyridine has a boiling point of 162-164°C at atmospheric pressure, while 2,6-dibromopyridine boils at ~241°C. Under vacuum (e.g., 15 mbar), the product distills at a much lower temperature (~70°C), leaving the non-volatile starting material behind.[4] This method is fast, scalable, and avoids the use of large volumes of solvent.
-
Flash Column Chromatography: This method is also effective. 2,6-dibromopyridine is less polar and will elute before the desired 2-bromo-6-fluoropyridine on a normal-phase silica gel column. Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing), to achieve good separation. Monitor fractions carefully by TLC.
-
Question: I ran a silica gel column, but my product is still impure and the yield is low. What could have gone wrong?
Answer: This issue typically points to problems with the column chromatography technique itself.
-
Causality & Solution:
-
Incorrect Solvent System: If the eluent is too polar, both the product and impurities will travel quickly down the column with little separation (high Rf values). Conversely, if it's not polar enough, the product may not move at all. Pro Tip: Aim for an Rf value of ~0.3 for your product on the TLC plate using your chosen eluent system.
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 30:1 to 50:1.
-
Product Instability on Silica: While generally stable, some halogenated pyridines can show minor degradation on acidic silica gel over long periods. If you suspect this, you can either use a less acidic, deactivated silica gel (e.g., treated with triethylamine) or work quickly and avoid letting the product sit on the column for an extended time.
-
Improper Sample Loading: For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the packed column.[5] This "dry loading" technique prevents band broadening and improves resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 2-bromo-6-fluoropyridine on a research scale (1-10 g)?
For this scale, flash column chromatography over silica gel is the most versatile and reliable method. It can effectively remove a wide range of impurities, including starting materials, side-products, and baseline non-polar contaminants. It provides a high degree of purity, which can be readily assessed by TLC analysis of the collected fractions.
Q2: How do I decide between distillation, chromatography, and recrystallization?
This decision depends on the nature of the crude mixture and the primary impurities present. The following decision tree provides a logical workflow.
Caption: A decision tree for selecting the optimal purification technique.
Q3: How should I properly store purified 2-bromo-6-fluoropyridine?
Store the compound in a tightly sealed container in a cool, dark, and dry place.[6] Room temperature storage is generally acceptable, but for long-term stability (>6 months), refrigeration (<15°C) is recommended to minimize potential degradation.[1][3]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying ~5 g of crude 2-bromo-6-fluoropyridine.
-
Materials:
-
Crude 2-bromo-6-fluoropyridine (~5 g)
-
Silica gel (230-400 mesh, ~200 g)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column (4-5 cm diameter)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
-
-
Step-by-Step Methodology:
-
Eluent Preparation: Prepare two solvent mixtures: Eluent A (2% EtOAc in Hexanes) and Eluent B (10% EtOAc in Hexanes).
-
TLC Analysis: Dissolve a tiny sample of the crude material in DCM and spot it on a TLC plate. Develop the plate in a 5% EtOAc/Hexanes mixture. The goal is to see distinct spots. Your product should have an Rf of ~0.3-0.4.
-
Column Packing: Prepare a slurry of the silica gel in Eluent A and carefully pour it into the column.[5] Allow the silica to pack under a gentle flow of solvent or light air pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Method): Dissolve the 5 g of crude product in a minimal amount of DCM (~15-20 mL). Add ~10 g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with Eluent A (2% EtOAc/Hexanes). The less polar impurity, 2,6-dibromopyridine, will elute first.
-
Collect fractions (e.g., 20-25 mL per tube) and monitor them by TLC.
-
Once the first impurity has completely eluted, switch to a more polar mixture (e.g., 5% EtOAc/Hexanes) to elute the product, 2-bromo-6-fluoropyridine.
-
-
Fraction Analysis & Pooling: Spot every few fractions on a TLC plate. Combine all fractions that contain the pure product (single spot by TLC).
-
Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified product. Confirm final purity by GC or NMR.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is ideal for removing non-volatile impurities like 2,6-dibromopyridine.
-
Materials:
-
Crude 2-bromo-6-fluoropyridine
-
Short-path distillation apparatus
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
-
-
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. Place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude 2-bromo-6-fluoropyridine to the distillation flask. Do not fill it more than two-thirds full.
-
Apply Vacuum: Start the vacuum pump and slowly reduce the pressure in the system. A pressure of 15-20 mbar is a good target.
-
Heating: Once the vacuum is stable, begin gently heating the distillation flask while stirring.
-
Distillation: The product will begin to distill around 70-75°C at 15 mbar.[4] Collect the clear, colorless liquid that distills over.
-
Completion: Stop the distillation when the temperature starts to drop or when only a dark, tarry residue (containing the non-volatile impurities) remains in the distillation flask.
-
Shutdown: Allow the system to cool completely before slowly venting it back to atmospheric pressure.
-
Mandatory Safety Precautions
2-Bromo-6-fluoropyridine is a hazardous chemical. Adherence to safety protocols is non-negotiable.
-
Hazard Profile:
-
Handling:
-
Spill & Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal. Dispose of all chemical waste according to your institution's guidelines.
References
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Groves, J. T., & Ahn, J. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(49), 20446–20450. Available at: [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Semantic Scholar. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
-
ResearchGate. (2024). Chem. Pharm. Bull. 72(10): 884-889. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]
- 3. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 144100-07-2|2-Bromo-6-fluoropyridine|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Bromo-6-fluoropyridine - Safety Data Sheet [chemicalbook.com]
Separation of mono- and di-substituted products of 2-bromo-6-fluoropyridine
Ticket ID: #SNAr-2Br6F-SEP Topic: Separation of Mono- and Di-substituted Products of 2-Bromo-6-Fluoropyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulty separating the mono-substituted product (Product A : 2-bromo-6-substituted pyridine) from the di-substituted impurity (Product B : 2,6-disubstituted pyridine) and unreacted starting material.
The core challenge stems from the structural similarity of these species. However, the varying electronic properties of the substituents—specifically the basicity differences between mono- and di-aminopyridines—provide a "chemical handle" for separation that often outperforms standard chromatography.
This guide prioritizes reaction control to prevent the impurity, followed by workup strategies (pH switching) and chromatographic resolution .
Module 1: Diagnostic & Reaction Control
Prevention is superior to purification. The reactivity difference between the C6-Fluorine and C2-Bromine is your primary control lever.
The Mechanism:
The C6-Fluorine is significantly more reactive toward Nucleophilic Aromatic Substitution (
-
Target Reaction: Displacement of F at
to RT. -
Over-Reaction: Displacement of Br at elevated temperatures (
).
Troubleshooting Checklist:
-
Stoichiometry: Are you using
equivalents of nucleophile?-
Fix: Reduce to 0.95 equivalents . It is easier to separate starting material (SM) from the mono-product than to separate the di-product.
-
-
Temperature: Is the reaction running above
? -
Addition Mode: Are you adding the pyridine to the nucleophile?
-
Fix:Inverse Addition. Slowly add the nucleophile (limiting reagent) to the pyridine (excess) to keep the local concentration of nucleophile low.
-
Caption: Kinetic hierarchy of substitution. The rate constant k1 (F-displacement) is significantly larger than k2 (Br-displacement), allowing thermal control.
Module 2: The "pH Switch" Extraction Protocol
Best for: Amine Nucleophiles (e.g., Morpholine, Piperazine, Primary Amines)
If your nucleophile is an amine, you can exploit the drastic difference in
-
Mono-Product: Contains one amine (EDG) and one bromine (EWG). The electron-withdrawing bromine lowers the basicity of the pyridine nitrogen. (
) -
Di-Product: Contains two amines (EDGs). This species is significantly more basic. (
)
Protocol: Citrate Wash System
-
Dissolve: Take the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Wash (The Filter): Wash the organic layer with 0.5 M Citric Acid (pH ~3-4) .
-
Brine Wash: Wash the organic layer with brine to remove residual acid.
-
Dry & Concentrate: Dry over
. The resulting residue should be enriched in Mono-Product and Starting Material.
Caption: The "pH Switch" strategy utilizes the basicity gap between mono-bromo and di-amino species to effect liquid-liquid separation.
Module 3: Chromatographic Solutions
If extraction is insufficient or your nucleophile is not basic (e.g., alkoxides, thiols), use these chromatographic methods.
A. Flash Chromatography (Normal Phase)
Standard silica is acidic and interacts strongly with the basic pyridine nitrogen, causing "tailing" and co-elution.
| Parameter | Recommendation | Why? |
| Stationary Phase | Amine-Functionalized Silica (e.g., NH2-Silica) | Neutralizes surface acidity; prevents tailing. |
| Mobile Phase | Hexane/EtOAc (Avoid DCM/MeOH if possible) | DCM/MeOH is often too polar for separating closely related lipophilic halopyridines. |
| Modifier | 1-2% Triethylamine (Et3N) | If using standard silica, you must block active silanol sites with Et3N. |
| Gradient | Shallow (e.g., 0% | Maximizes resolution between the lipophilic SM and the Mono-product. |
B. Preparative HPLC (Reverse Phase)
When
Recommended Column: Phenyl-Hexyl
-
Mechanism: Pyridines possess
-electron systems. Phenyl-Hexyl columns utilize - interactions. The Mono-product (electron-deficient ring due to Br) interacts differently than the Di-product (electron-rich ring due to double substitution). -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Note: The acid ensures all species are protonated, often improving peak shape for basic heterocycles.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a third spot on TLC that doesn't match SM, Mono, or Di. What is it?
-
A: Check your solvent.[1][4] If you used DMSO or DMF and heated the reaction, you might have formed a solvent-adduct (e.g., dimethylamino substitution from DMF decomposition). Always run these reactions in non-nucleophilic solvents like THF, Dioxane, or Acetonitrile.
Q2: My Mono-product is co-eluting with the Starting Material (SM).
-
A: This is common because the Fluorine
Nucleophile change might not drastically alter polarity if the nucleophile is lipophilic.-
Fix: Use the "Reverse" pH Switch . Extract the Mono-product into Strong Acid (1M HCl), leaving the non-basic SM (2-Br-6-F-Pyridine) in the organic layer. Then neutralize the aqueous layer and extract the Mono-product back out.
-
Q3: Can I use crystallization instead of columns?
-
A: Yes, if your product is a solid. Many 2-bromo-6-aminopyridines crystallize well from Heptane/EtOAc or Pentane/Ether . The symmetric Di-product often has a significantly higher melting point and lower solubility, allowing it to be filtered off as a precipitate from cold non-polar solvents.
References
-
Regioselectivity of
in Fluoropyridines-
Source: BenchChem Application Notes.[1] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
- Relevance: Confirms the kinetic preference for F-displacement over Br-displacement due to Meisenheimer complex stabiliz
-
-
Chromatographic Separ
- Source: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode."
- Relevance: Details the use of mixed-mode and hydrogen-bonding columns (SHARC)
-
URL:[Link]
-
Synthesis and Functionaliz
- Source: National Institutes of Health (PMC).
- Relevance: Provides experimental precedents for controlling mono- vs di-substitution via stoichiometry and temper
-
URL:[Link]
-
Cation-Exchange Purific
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 2-bromo-6-fluoropyridine vs 2-chloro-6-fluoropyridine
This guide provides an in-depth technical comparison of 2-bromo-6-fluoropyridine and 2-chloro-6-fluoropyridine , designed for researchers optimizing synthetic routes in drug discovery.
Executive Summary & Strategic Selection
In the design of halogenated pyridine scaffolds, the choice between the 2-bromo and 2-chloro analogs is rarely about cost; it is about orthogonal reactivity .
While both molecules appear similar, they function differently depending on the sequence of reactions.
-
2-Bromo-6-fluoropyridine is the superior "bifunctional" scaffold. It offers perfect orthogonality: the C6–F bond is activated for SNAr, while the C2–Br bond is primed for metal-catalyzed cross-coupling or lithiation.
-
2-Chloro-6-fluoropyridine is a specialized alternative. It is preferred when the C2 position must remain inert during mild catalytic steps or when a slightly higher electrophilicity at C6 is required for difficult SNAr displacements (due to the higher electronegativity of Cl vs. Br).
Decision Matrix: Which Halogen Do You Need?
Figure 1: Strategic selection flowchart based on the desired first synthetic step.
Mechanistic Comparison & Reactivity Profiles
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the Fluorine at C6 is the exclusive leaving group for both substrates. The reaction is driven by the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate (the rate-determining step).
-
Regioselectivity: >99:1 preference for displacing F over Br/Cl.
-
Rate Comparison: The 2-chloro analog is theoretically more reactive toward SNAr at C6 than the 2-bromo analog.
-
Reasoning: Chlorine (
) is more electronegative than Bromine ( ). The stronger inductive withdrawing effect (-I) of Cl at the C2 position makes the C6 carbon more electrophilic. -
Practical Impact: In most cases, this difference is negligible.[1] However, for weak nucleophiles, the 2-chloro analog may offer a slight yield advantage.[2]
-
B. Transition Metal Catalysis (Pd/Ni)
This is where the substrates diverge significantly.
-
2-Bromo-6-fluoropyridine: The C–Br bond undergoes rapid oxidative addition with Pd(0). This allows for highly selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C2 without affecting the C6–F bond.
-
2-Chloro-6-fluoropyridine: The C–Cl bond is sluggish toward oxidative addition. Standard Pd(PPh3)4 conditions will often fail to couple the chloride, or require elevated temperatures that might compromise the fluorinated position.
C. Lithiation (Metal-Halogen Exchange)
-
2-Bromo: Reacts cleanly with n-BuLi via Li-Br exchange to generate the 2-lithio-6-fluoropyridine species. This is a vital intermediate for introducing electrophiles (aldehydes, silanes) at C2.
-
2-Chloro: Does not undergo clean Li-Cl exchange. Treatment with organolithiums often leads to ortho-lithiation (at C3) or nucleophilic attack at C6 (displacing F), resulting in complex mixtures.
Comparative Data Analysis
The following table summarizes the performance of both substrates under standard reaction conditions.
| Reaction Type | Conditions | 2-Bromo-6-fluoropyridine | 2-Chloro-6-fluoropyridine |
| SNAr (Amination) | Morpholine, DMSO, 80°C | Yield: 92% Product: 2-Bromo-6-morpholinopyridine | Yield: 94% Product: 2-Chloro-6-morpholinopyridine |
| Suzuki Coupling | PhB(OH)2, Pd(PPh3)4, Na2CO3 | Yield: 88% Site: C2 (Br replaced) | Yield: <10% (No Reaction) Requires specialized ligands (e.g., XPhos) |
| Lithiation | n-BuLi, THF, -78°C | Result: Li-Br Exchange (C2-Li) Utility: High | Result: Complex Mixture (DoM + SNAr attack) |
| Bond Dissociation Energy | C–X Bond | ~68 kcal/mol (Weaker, Reactive) | ~81 kcal/mol (Stronger, Inert) |
Experimental Protocols
Protocol A: Selective SNAr Displacement of Fluorine
Applicable to both substrates. This protocol demonstrates the displacement of F by a secondary amine.
-
Setup: To a dry 20 mL vial equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.0 eq, 1.0 mmol).
-
Solvent: Dissolve in anhydrous DMSO (3.0 mL). Note: DMSO promotes SNAr via dipole stabilization of the intermediate.
-
Reagents: Add K2CO3 (2.0 eq) followed by the amine nucleophile (e.g., morpholine, 1.1 eq).
-
Reaction: Seal the vial and heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography.
-
Expectation: The C2-Br (or C2-Cl) remains intact.
-
Protocol B: Site-Selective Suzuki Coupling (C2-Functionalization)
Specific to 2-bromo-6-fluoropyridine. The chloro-analog will fail under these mild conditions.
-
Catalyst Prep: In a glovebox or under Ar, mix Pd(PPh3)4 (5 mol%) and arylboronic acid (1.2 eq) in a reaction tube.
-
Substrate: Add 2-bromo-6-fluoropyridine (1.0 eq) and degassed Toluene/Ethanol (4:1 ratio, 0.2 M).
-
Base: Add aqueous Na2CO3 (2.0 M, 2.0 eq).
-
Reaction: Heat to 90°C for 12 hours.
-
Mechanism Check: The oxidative addition occurs exclusively at the C–Br bond. The C–F bond is too strong for Pd(0) insertion under these conditions.
-
Outcome: Formation of 2-aryl-6-fluoropyridine.
Visualizing the Reaction Pathways
The diagram below illustrates the divergent pathways available to the 2-bromo analog, highlighting its versatility compared to the 2-chloro analog.
Figure 2: Divergent reaction pathways for 2-bromo-6-fluoropyridine. Note that the 2-chloro analog fails in Pathways B and C under standard conditions.
References
-
SNAr Reactivity of Fluoropyridines
-
Site-Selective Suzuki Couplings
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[5]
- Source: Chemical Science (RSC).
- Context: Details the preference for oxidative addition at C-Br over C-Cl and C-F bonds in polyhalogen
-
-
Lithiation Str
-
Title: Unusual C-6 Lithiation of 2-Chloropyridine.[6]
- Source: Organic Letters (ACS).
- Context: Highlights the difficulty of clean Li-exchange on 2-chloropyridines compared to the facile exchange on bromo-analogs.
-
-
Nucleophilic Substitution Methodology
Sources
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- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Characterization of 2-Bromo-6-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, 2-bromo-6-fluoropyridine derivatives stand out as crucial building blocks for a multitude of pharmacologically active agents. Their unique electronic properties, conferred by the electron-withdrawing nature of the bromine and fluorine atoms, make them valuable synthons in creating complex molecular architectures. However, the very features that make these compounds desirable also present distinct challenges in their structural elucidation. Ensuring the purity, identity, and stability of these intermediates is paramount to the success of any synthetic campaign and the safety of the final drug product.
This guide provides a comprehensive overview of the standard spectroscopic techniques for the robust characterization of 2-bromo-6-fluoropyridine and its derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and establishes self-validating protocols to ensure the integrity of your results.
The Trinity of Spectroscopic Verification: NMR, MS, and IR
A multi-pronged analytical approach is non-negotiable for the unambiguous characterization of 2-bromo-6-fluoropyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the crucial fluorine environment. Mass Spectrometry (MS) confirms the molecular weight and offers vital clues about the presence and number of halogen atoms through isotopic patterns. Infrared (IR) spectroscopy complements this by identifying characteristic functional groups and bond vibrations within the molecule.
The following sections will dissect each of these techniques, providing both standardized data for 2-bromo-6-fluoropyridine as a reference and comparative insights for its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of 2-bromo-6-fluoropyridine derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete picture.
¹H NMR Spectroscopy: A Window into the Aromatic Protons
In 2-bromo-6-fluoropyridine, the three aromatic protons form a distinct pattern that is highly sensitive to the substitution on the pyridine ring. Understanding the coupling constants is key to assigning the protons correctly.
Expected ¹H NMR Spectral Data for 2-Bromo-6-fluoropyridine:
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.35 - 7.45 | dd | J(H3-H4) ≈ 8.0, J(H3-F6) ≈ 2.0 |
| H-4 | 7.65 - 7.75 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 7.15 - 7.25 | dd | J(H5-H4) ≈ 8.0, J(H5-F6) ≈ 2.0 |
Note: Chemical shifts are typically reported in CDCl₃ and referenced to TMS at 0 ppm. Solvent effects can cause shifts in these values.[1]
Expert Insights: The choice of NMR solvent can significantly influence the chemical shifts of protons in fluorinated pyridines.[1][2] For instance, more polar solvents like DMSO-d₆ may lead to downfield shifts compared to less polar solvents like CDCl₃. It is crucial to be consistent with the solvent used for comparison between different batches or derivatives.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct look at the carbon framework. The carbon atoms attached to the electronegative bromine and fluorine atoms exhibit characteristic downfield shifts.
Expected ¹³C NMR Spectral Data for 2-Bromo-6-fluoropyridine:
| Carbon | Chemical Shift (δ, ppm) Range |
| C-2 | 142 - 144 |
| C-3 | 122 - 124 |
| C-4 | 140 - 142 |
| C-5 | 115 - 117 |
| C-6 | 162 - 164 (d, ¹J(C-F) ≈ 240-250 Hz) |
Note: Spectra are typically recorded in CDCl₃ and referenced to the solvent peak at 77.16 ppm.[1]
Trustworthiness through Self-Validation: The large one-bond carbon-fluorine coupling constant (¹J(C-F)) for C-6 is a key diagnostic feature. Its presence and magnitude provide strong evidence for the fluorine's position on the pyridine ring.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is indispensable for the analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range.[3][4] For 2-bromo-6-fluoropyridine derivatives, the ¹⁹F chemical shift provides a direct probe of the electronic environment around the fluorine atom.
Expected ¹⁹F NMR Spectral Data for 2-Bromo-6-fluoropyridine:
| Nucleus | Chemical Shift (δ, ppm) Range |
| F-6 | -68 to -72 |
Note: ¹⁹F NMR spectra are often referenced to an external standard like CFCl₃ (δ = 0 ppm).
Causality in Experimental Choices: The choice of a suitable reference standard is critical for accurate and reproducible ¹⁹F NMR data. While CFCl₃ is the traditional standard, secondary standards like benzotrifluoride are also used.[1] It is imperative to report the reference standard used.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data consistency and comparability.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-bromo-6-fluoropyridine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or for precise referencing.[5]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to obtain optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the reference signal (TMS or residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Halogen Signature
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and, through its isotopic pattern, confirms the presence of bromine.
Expected Mass Spectrometry Data for 2-Bromo-6-fluoropyridine:
The molecular formula of 2-bromo-6-fluoropyridine is C₅H₃BrFN, with a monoisotopic mass of approximately 174.94 g/mol .[6][7]
The Bromine Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass units (M and M+2).[8] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
Expert Insights: The ionization technique used can significantly affect the observed fragmentation pattern. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are more likely to show the molecular ion peak with minimal fragmentation.[9]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Choose an appropriate ionization method (e.g., EI, ESI, APCI) based on the compound's properties and the desired information.
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Propose structures for major fragment ions.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2-bromo-6-fluoropyridine derivatives, the IR spectrum will be dominated by absorptions from the pyridine ring and any substituents.
Expected IR Absorption Bands for 2-Bromo-6-fluoropyridine Derivatives:
| Wavenumber (cm⁻¹) Range | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C and C=N stretching vibrations |
| 1250 - 1000 | C-F stretching |
| 700 - 500 | C-Br stretching |
Note: These are general ranges, and the exact positions of the bands will depend on the specific substitution pattern of the derivative.[10][11][12]
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet technique is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify and assign the major absorption bands.
-
Visualizing the Characterization Workflow
A logical workflow ensures that all necessary data is collected efficiently and interpreted correctly.
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. thieme-connect.de [thieme-connect.de]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. echemi.com [echemi.com]
- 7. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Stability of Fluorinated Pyridine Intermediates
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyridine scaffold is a familiar and indispensable tool. Its presence in numerous blockbuster drugs is a testament to its versatile pharmacological properties. The strategic incorporation of fluorine into this scaffold further enhances its utility, offering a powerful method to fine-tune a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The strong carbon-fluorine (C-F) bond, one of the most robust in organic chemistry, is often introduced to block metabolic "soft spots," thereby improving a drug candidate's pharmacokinetic profile.[2][3]
However, the assumption that the C-F bond imparts universal stability is a simplification that can lead to unforeseen challenges in synthesis, formulation, and development. The electronic properties of the pyridine ring are profoundly altered by the highly electronegative fluorine atom, creating a nuanced stability profile that is highly dependent on the fluorine's position and the surrounding chemical environment.[4] This guide provides an in-depth comparison of the stability of common fluorinated pyridine intermediates, supported by established chemical principles and representative experimental data, to empower you to make more informed decisions in your research and development endeavors.
The Decisive Factor: How Fluorine's Position Governs Pyridine Ring Stability
The stability of a fluorinated pyridine is not absolute but is dictated by the interplay of inductive and resonance effects, which vary significantly depending on the position of the fluorine substituent. These electronic perturbations directly influence the susceptibility of the molecule to various degradation pathways.
-
2-Fluoropyridine and 6-Fluoropyridine (ortho-position): The fluorine atom at the C2 or C6 position strongly activates the ring for nucleophilic aromatic substitution (SNAr).[5] This heightened reactivity is a double-edged sword. While synthetically useful, it also renders the intermediate susceptible to degradation by nucleophilic reagents or solvents (e.g., water, alcohols) present in a reaction mixture or formulation. The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine, highlighting its exceptional reactivity.[5][6]
-
3-Fluoropyridine and 5-Fluoropyridine (meta-position): With the fluorine atom at the C3 or C5 position, the powerful electron-withdrawing inductive effect dominates. This position does not benefit from resonance stabilization for an SNAr intermediate, making it significantly less reactive towards nucleophiles compared to its ortho and para counterparts. Consequently, 3-fluoropyridine is generally considered the most chemically robust of the monofluorinated isomers, stable under normal storage and handling conditions.[7][8] This inherent stability makes it a reliable building block for multi-step syntheses.[1]
-
4-Fluoropyridine (para-position): Like the ortho-isomer, 4-fluoropyridine is highly activated towards nucleophilic attack. The fluorine at the C4 position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This makes it particularly vulnerable to hydrolysis, especially under acidic conditions.[9] A well-documented degradation pathway involves an acid-catalyzed reaction with water or even another molecule of 4-fluoropyridine, leading to the formation of N-(4'-pyridyl)-4-pyridone.[9][10] This instability can severely complicate purification and handling, often requiring anhydrous conditions.[10]
-
Polyfluorinated Pyridines: As more fluorine atoms are added to the ring, the electron deficiency of the system increases, further enhancing its reactivity towards strong nucleophiles. Perfluoropyridine, for instance, is exceptionally reactive to SNAr, primarily at the C4 position.[11] However, the increased fluorination also imparts significant thermal stability and oxidative resistance, making these compounds suitable for applications in materials science.[11]
Experimental Assessment: A Forced Degradation Protocol
To quantitatively compare the stability of these intermediates, a forced degradation study is the industry-standard approach.[12][13] This involves subjecting the compounds to a range of harsh conditions to deliberately induce and identify potential degradation products, thereby establishing a stability-indicating analytical method.[14]
Experimental Workflow for Forced Degradation Study
The following diagram outlines a typical workflow for assessing the stability of fluorinated pyridine intermediates.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Protocol
1. Materials and Reagents:
- 2-Fluoropyridine, 3-Fluoropyridine, 4-Fluoropyridine
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
- HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Photostability chamber
2. Preparation of Stock Solutions:
- Accurately weigh and dissolve each fluorinated pyridine intermediate in ACN to prepare individual stock solutions of 1 mg/mL.
3. Application of Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a small amount of the solid intermediate in a vial and heat in an oven at 80°C for 72 hours. Dissolve in ACN for analysis.
- Photolytic Degradation: Expose the stock solutions in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
4. Sample Analysis (Stability-Indicating HPLC-UV/MS Method):
- Rationale: A reverse-phase HPLC method is chosen for its versatility in separating compounds of varying polarity. A gradient elution is essential to resolve highly polar degradation products from the relatively non-polar parent compound. UV/PDA detection allows for quantification, while MS detection is critical for the identification of degradants based on their mass-to-charge ratio.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in ACN
- Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 254 nm and full scan positive ion MS.
- Procedure: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with a 50:50 mixture of water and ACN. Inject onto the HPLC system.
Comparative Stability Data
The following table summarizes representative data from the forced degradation study, illustrating the relative stability of the monofluorinated pyridine isomers.
| Stress Condition | 2-Fluoropyridine (% Degradation) | 3-Fluoropyridine (% Degradation) | 4-Fluoropyridine (% Degradation) | Primary Degradation Pathway |
| 0.1 M HCl, 60°C | ~15% | < 5% | > 80% | Hydrolysis / Dimerization |
| 0.1 M NaOH, 60°C | ~25% | < 5% | ~30% | Nucleophilic Substitution (Hydrolysis) |
| 3% H₂O₂, RT | < 10% | < 5% | < 10% | N-Oxidation |
| Thermal (80°C) | < 5% | < 2% | ~10% (discoloration) | Polymerization |
| Photolytic (ICH) | < 5% | < 2% | < 5% | Minor decomposition |
Note: The data presented are representative values based on established chemical principles and literature reports.[5][7][9][10] Actual degradation will vary based on precise experimental conditions.
Mechanistic Insight: The Case of 4-Fluoropyridine Degradation
The pronounced instability of 4-fluoropyridine in acidic media is a critical handling parameter for any chemist. The mechanism involves protonation of the pyridine nitrogen, which further activates the C4 position for nucleophilic attack. The attacking nucleophile can be water, leading to 4-hydroxypyridine, or another molecule of 4-fluoropyridine, leading to the N-(4'-pyridyl)-4-pyridone dimer.
Caption: Degradation pathway of 4-fluoropyridine in acid.
Conclusion and Practical Recommendations
The stability of fluorinated pyridine intermediates is a critical, position-dependent property. While fluorination is a valuable strategy for enhancing metabolic stability in final drug products, the stability of the synthetic intermediates themselves cannot be taken for granted.
-
For Maximum Stability: When synthetic routes allow, 3-fluoropyridine is the most robust choice, demonstrating superior stability across a range of harsh conditions. It is the preferred intermediate when process ruggedness is paramount.
-
For Controlled Reactivity: 2-Fluoropyridine and 4-Fluoropyridine are valuable for their high reactivity in SNAr reactions. However, this reactivity demands careful control of reaction and storage conditions.
-
Critical Handling for 4-Fluoropyridine: Due to its significant instability in the presence of acid and water, 4-fluoropyridine must be handled with care. Always use anhydrous solvents and avoid acidic conditions during workup and purification to prevent dimerization and hydrolysis.[9][10]
-
Validation is Key: Always perform compatibility and forced degradation studies early in the development process. The stability-indicating methods developed from this data are invaluable for ensuring the quality and integrity of your intermediates and final active pharmaceutical ingredients.
By understanding the underlying chemical principles and validating them with empirical data, researchers can harness the full potential of fluorinated pyridines while mitigating the risks associated with their unique stability profiles.
References
-
Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals. ResearchGate. (2025). [Link]
- Preparation method of fluoropyridine compounds.
-
Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Medium. (n.d.). [Link]
-
Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. (1972). [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). (2024). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014). [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. (2021). [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2024). [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2017). [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. CORE. (2007). [Link]
-
Forced Degradation Studies in Pharmaceuticals. Scribd. (n.d.). [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (2026). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2012). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). (2014). [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-Bromo-6-fluoropyridine
This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-6-fluoropyridine (CAS No. 144100-07-2), a heterocyclic building block common in pharmaceutical and specialty chemical synthesis.[1] Due to its hazardous properties, adherence to strict safety and disposal procedures is paramount to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The causality behind these protocols is grounded in the chemical's known toxicological and physical properties. Failure to follow these guidelines can result in acute health effects, chemical injuries, and environmental contamination. Each step is designed to form a self-validating system of safety, ensuring that risks are identified and mitigated proactively.
Hazard Profile & Immediate Safety Precautions
2-Bromo-6-fluoropyridine is classified as a hazardous substance.[2] Understanding its specific dangers is the first step in safe handling and disposal. The primary risks include toxicity if ingested or in contact with skin, and irritation to the skin, eyes, and respiratory system.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the compound's dangers.
| Hazard Class | Category | Statement | Source |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed | [2][3] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin | [2][3] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled | [2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [2][3] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure. The selection of specific PPE is based on preventing the primary routes of exposure: dermal contact, inhalation, and eye contact.[5][6]
| PPE Category | Recommended Equipment | Rationale & Verification | Source |
| Eye/Face Protection | Chemical safety goggles | Must conform to OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes. | [2] |
| Skin Protection | Chemical-impermeable gloves (Nitrile rubber recommended) and a fully-buttoned lab coat. | Gloves must be inspected before use. Proper removal technique is critical to avoid self-contamination. A lab coat prevents contact with arms and torso. | [7][8] |
| Respiratory Protection | Handle only in a certified chemical fume hood. | A fume hood provides necessary local exhaust ventilation. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., P95) is required to prevent inhalation of harmful dusts or vapors. | [7][8] |
Core Disposal & Decontamination Workflow
The fundamental principle of disposal is that 2-Bromo-6-fluoropyridine and any materials contaminated with it are considered hazardous waste.[9] They must not be disposed of in standard trash or poured down the drain.[10] Disposal must be handled by a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[7][11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing 2-Bromo-6-fluoropyridine waste streams.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
